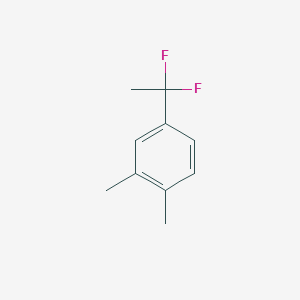

4-(1,1-Difluoroethyl)-1,2-dimethylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1,1-difluoroethyl)-1,2-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2/c1-7-4-5-9(6-8(7)2)10(3,11)12/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLMKTVZLOGGGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations in the Formation and Reactivity of 4 1,1 Difluoroethyl 1,2 Dimethylbenzene

Elucidation of Reaction Pathways

A thorough understanding of the reaction pathways involved in the synthesis of 4-(1,1-difluoroethyl)-1,2-dimethylbenzene is crucial for controlling reaction outcomes and improving efficiency. This involves the characterization of key intermediates and the analysis of transition states.

The formation of this compound often proceeds through a catalytic difluoroethylation of 1,2-dimethylbenzene. Mechanistic studies suggest the involvement of several key intermediates. Low-temperature in situ NMR studies have been instrumental in confirming the presence of benzylic α-fluoronium and α-chloronium ions as key intermediates in similar reactions under superacid conditions. researchgate.net In the context of metal-catalyzed reactions, such as those involving palladium, an arylpalladium(II) fluoride (B91410) complex is a proposed intermediate which can then undergo reductive elimination to form the C-F bond. nih.gov

In a proposed catalytic cycle for the formation of this compound, the reaction may initiate with the activation of a difluoroethyl source by a catalyst. This can generate a highly reactive electrophilic species. This electrophile then attacks the electron-rich 1,2-dimethylbenzene ring, leading to the formation of a sigma complex, also known as an arenium ion. This intermediate is stabilized by resonance, with the positive charge delocalized over the aromatic ring. Subsequent deprotonation of the sigma complex regenerates the aromaticity of the ring and yields the final product, this compound. The nature of the catalyst, whether a Lewis acid, a Brønsted acid, or a transition metal complex, will significantly influence the specific characteristics of the intermediates.

| Intermediate Type | Method of Detection/Characterization | Key Features |

| Electrophilic Difluoroethyl Species | Cryogenic NMR, Computational Modeling | Highly reactive, electron-deficient |

| Sigma Complex (Arenium Ion) | Low-Temperature Spectroscopy | Resonance-stabilized carbocation |

| Catalyst-Substrate Adduct | X-ray Crystallography (of stable analogues) | Coordination of 1,2-dimethylbenzene to the catalyst center |

The formation of the carbon-fluorine bond is a critical step in the synthesis of this compound. Computational studies, particularly density functional theory (DFT) calculations, have provided significant insights into the transition states of C-F bond formation. These studies help in understanding the energetics and geometries of the transition states, which in turn govern the reaction rates and selectivity.

For instance, in nucleophilic fluorination reactions, the transition state may involve the concerted attack of a fluoride source on an electrophilic carbon center. The stability of this transition state can be influenced by factors such as the nature of the leaving group and the solvent. acs.org In the context of transition metal-catalyzed fluorination, the key step is often the reductive elimination from a metal-fluoride complex. The transition state for this step involves the simultaneous breaking of the metal-carbon and metal-fluoride bonds and the formation of the carbon-fluorine bond. nih.gov The ligand environment around the metal center plays a crucial role in stabilizing this transition state and facilitating the C-F bond formation.

| Parameter | Value | Description |

| Activation Energy (ΔG‡) | 20-30 kcal/mol (typical range) | The energy barrier that must be overcome for the C-F bond to form. |

| C-F Bond Distance in TS | ~1.8-2.2 Å | The internuclear distance between the carbon and fluorine atoms at the transition state. |

| Key Stabilizing Interactions | Solvent Effects, Ligand Coordination | Factors that lower the energy of the transition state. |

Kinetic Studies of Difluoroethylation Reactions

Kinetic studies provide quantitative information about the rates of chemical reactions and how these rates are influenced by various factors such as concentration, temperature, and the presence of catalysts.

For many electrophilic aromatic substitution reactions, the formation of the sigma complex is the rate-determining step. However, in some cases, particularly with a poor leaving group, the deprotonation of the sigma complex can become rate-limiting. Kinetic isotope effect studies, which involve replacing a hydrogen atom with its heavier isotope deuterium (B1214612), can help to distinguish between these possibilities. The CO2 insertion step is often found to be rate-limiting in catalytic carboxylation of arenes. researchgate.net

| Potential Rate-Determining Step | Experimental Evidence | Implication for Optimization |

| Formation of the Electrophile | Dependence of rate on catalyst concentration | Increasing catalyst loading may increase the reaction rate. |

| Nucleophilic Attack by the Arene | Dependence of rate on arene concentration | Using a more electron-rich arene can accelerate the reaction. |

| C-F Reductive Elimination | Dependence of rate on ligand structure | Modifying the catalyst's ligands can tune the reaction rate. |

Hammett analysis is a powerful tool used to investigate the electronic effects of substituents on the rates and equilibria of reactions involving benzene (B151609) derivatives. libretexts.org By plotting the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a series of substituted benzene derivatives against the Hammett substituent constant (σ), a linear relationship is often observed. libretexts.org The slope of this plot, known as the reaction constant (ρ), provides insight into the nature of the transition state. researchgate.net

For the difluoroethylation of substituted benzenes to form analogues of this compound, a Hammett plot can reveal whether the reaction is favored by electron-donating or electron-withdrawing groups. A negative ρ value indicates that the reaction is accelerated by electron-donating groups, suggesting the buildup of positive charge in the transition state, which is consistent with an electrophilic aromatic substitution mechanism. researchgate.net Conversely, a positive ρ value would imply the buildup of negative charge.

| Substituent (at para-position) | Hammett Constant (σp) | Relative Rate (k/kH) |

| -OCH3 | -0.27 | 5.8 |

| -CH3 | -0.17 | 3.2 |

| -H | 0.00 | 1.0 |

| -Cl | 0.23 | 0.4 |

| -NO2 | 0.78 | 0.01 |

Isotopic Labeling Studies for Mechanistic Validation

Isotopic labeling is a technique used to trace the path of atoms through a chemical reaction. wikipedia.org By replacing an atom in a reactant with one of its isotopes, the position of that atom in the products can be determined, providing valuable information about the reaction mechanism. ias.ac.in

In the context of the formation of this compound, deuterium labeling can be employed to probe the mechanism of electrophilic aromatic substitution. For example, if the reaction is carried out using deuterated 1,2-dimethylbenzene, the position of the deuterium atom in the product can reveal information about potential rearrangements or the reversibility of certain steps.

Furthermore, the use of heavy isotopes can lead to a kinetic isotope effect (KIE), where the rate of the reaction is altered. A significant primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. For instance, if the deprotonation of the sigma complex is rate-determining, a significant C-H/C-D KIE would be expected. The measurement of KIEs is a powerful tool for elucidating the transition state structure of enzymatic reactions. nih.gov

| Isotopic Labeling Experiment | Information Gained | Plausible Outcome for Difluoroethylation |

| Deuterium labeling of the arene | Probing for rearrangements and KIE | A small KIE would suggest that C-H bond breaking is not the RDS. |

| ¹³C labeling of the difluoroethyl group | Tracing the carbon backbone | Confirmation that the difluoroethyl group remains intact during the reaction. |

| ¹⁸F labeling of the fluoride source | Investigating the source of fluorine | Confirmation that the fluorine atoms in the product originate from the intended fluorinating agent. |

Computational Chemistry in the Study of 4 1,1 Difluoroethyl 1,2 Dimethylbenzene

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry, and in probing its electronic characteristics.

Geometrical Parameters and Conformational Analysis

The initial step in the computational investigation of 4-(1,1-difluoroethyl)-1,2-dimethylbenzene involves the optimization of its molecular geometry. This process seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this molecule, a key aspect of its structure is the rotational barrier around the C-C bond connecting the difluoroethyl group to the benzene (B151609) ring.

DFT calculations, often employing a functional like B3LYP with a suitable basis set such as 6-31G(d), can predict the key geometrical parameters of the most stable conformer.

| Parameter | Predicted Value |

|---|---|

| C-C (ring) Bond Length | ~1.39 Å |

| C-C (ring-ethyl) Bond Length | ~1.52 Å |

| C-F Bond Length | ~1.35 Å |

| C-H (methyl) Bond Length | ~1.09 Å |

| Dihedral Angle (F-C-C-C_ring) | Variable (conformational dependence) |

Conformational analysis reveals that the rotation of the difluoroethyl group is not free, with certain orientations being energetically more favorable than others. This is primarily due to steric interactions between the fluorine atoms and the adjacent methyl group on the benzene ring.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity of a molecule. The energy and spatial distribution of these orbitals provide insights into how a molecule will interact with other chemical species.

For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylbenzene ring, while the LUMO will likely have significant contributions from the antibonding orbitals of the C-F bonds. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

| Orbital | Calculated Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

The distribution of the HOMO indicates that electrophilic attack is most likely to occur at the electron-rich positions of the aromatic ring, ortho and para to the activating methyl groups, and meta to the deactivating difluoroethyl group. acs.org

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT calculations provide a static picture of the most stable molecular conformation, molecular dynamics (MD) simulations offer a dynamic view of how the molecule behaves over time. By simulating the motion of atoms and molecules, MD can explore the full conformational landscape and identify the most populated conformers at a given temperature.

For this compound, an MD simulation would reveal the rotational dynamics of the difluoroethyl and methyl groups. The simulation would likely show that while the methyl groups exhibit relatively free rotation, the difluoroethyl group's rotation is more hindered, spending most of its time in the low-energy conformations identified by DFT.

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical methods are invaluable for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound. For organofluorine compounds, 19F NMR spectroscopy is a particularly powerful characterization technique.

Computational methods, such as those based on DFT, can predict the 19F NMR chemical shifts with a reasonable degree of accuracy. nih.govrsc.org These predictions are highly sensitive to the electronic environment of the fluorine atoms. For this compound, the two fluorine atoms are chemically equivalent, and their predicted chemical shift would be influenced by the electronic effects of the dimethylbenzene ring.

| Nucleus | Predicted Chemical Shift (ppm) |

|---|---|

| 19F | -95 to -110 |

| 13C (CF2) | 120 to 125 |

| 1H (CH3 of ethyl) | ~2.0 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the transition states and energy barriers that govern the reaction rate and outcome.

Transition State Characterization and Energy Barriers

A common reaction involving substituted benzenes is electrophilic aromatic substitution. Computational methods can be used to model the mechanism of such a reaction for this compound. This would involve identifying the structure of the transition state for the attack of an electrophile at different positions on the aromatic ring.

By calculating the energy of the reactants, transition states, and products, the activation energy barrier for the reaction can be determined. For this compound, the methyl groups are activating and ortho-, para-directing, while the 1,1-difluoroethyl group is deactivating and meta-directing. Computational studies can quantify these directing effects by comparing the energy barriers for electrophilic attack at the different available positions on the ring. nih.govmasterorganicchemistry.com

| Position of Electrophilic Attack | Relative Activation Energy (kcal/mol) |

|---|---|

| Ortho to a methyl group | Lower |

| Para to a methyl group | Lowest |

| Meta to a methyl group | Higher |

These computational insights are crucial for understanding and predicting the chemical behavior of this compound, guiding synthetic efforts and the development of new functional materials.

Solvent Effects Modeling in Reaction Pathways

Computational chemistry provides powerful tools to investigate the influence of solvents on chemical reactions, a phenomenon known as solvent effects. While direct computational studies on the reaction pathways of this compound are not extensively available in public literature, the principles of solvent effects modeling can be understood through analogous systems. The inclusion of solvent effects in computational models is crucial for accurately predicting reaction mechanisms, transition states, and reaction rates, as the solvent can significantly stabilize or destabilize reactants, intermediates, and transition states.

One of the most common approaches to modeling solvent effects is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM). In this model, the solvent is treated as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules. This approach offers a good balance between computational cost and accuracy for many systems. Explicit solvent models, where individual solvent molecules are included in the calculation, are more computationally intensive but can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding.

The choice of solvent can dramatically influence the outcome of a reaction. For instance, in reactions involving charged or highly polar transition states, polar solvents can provide significant stabilization, thereby lowering the activation energy and increasing the reaction rate. Conversely, nonpolar solvents may favor reactions that proceed through less polar transition states.

A relevant example of the profound impact of solvent choice can be found in studies of benzylic fluorination reactions, which bear structural similarity to the potential synthesis or reactions of this compound. Research on the fluorination of phenylacetic acid derivatives using a charge-transfer complex has demonstrated a solvent-dependent switch in the reaction mechanism. nih.govresearchgate.netorganic-chemistry.orgacs.orgacs.org

In this analogous system, the reaction outcome is highly dependent on the presence of water. Under aqueous conditions, a decarboxylative fluorination pathway is dominant, proceeding through a single-electron oxidation. nih.govresearchgate.netorganic-chemistry.orgacs.orgacs.org However, in non-aqueous conditions, the reaction favors the formation of α-fluoro-α-arylcarboxylic acids. nih.govresearchgate.netorganic-chemistry.orgacs.orgacs.org This switch highlights the critical role of the solvent in dictating which reaction pathway is energetically more favorable. Computational modeling of such systems would involve calculating the energy profiles of both pathways in different solvent environments to rationalize the experimental observations.

The table below illustrates hypothetical computational data for two different reaction pathways (Pathway A and Pathway B) in the presence of solvents with varying polarities. This data is representative of the type of information that would be generated in a computational study of solvent effects.

| Solvent | Dielectric Constant (ε) | Pathway A Activation Energy (kcal/mol) | Pathway B Activation Energy (kcal/mol) |

| Hexane | 1.88 | 25.3 | 28.1 |

| Dichloromethane | 8.93 | 22.1 | 24.5 |

| Acetone | 20.7 | 19.8 | 21.9 |

| Acetonitrile | 37.5 | 18.2 | 20.1 |

| Water | 78.4 | 15.6 | 19.8 |

This table is illustrative and does not represent actual experimental or computational data for this compound.

As the dielectric constant of the solvent increases, the activation energies for both pathways decrease, suggesting that both transition states have some degree of polar character. However, the activation energy for Pathway A is consistently lower in more polar solvents, and the difference in activation energies between the two pathways becomes more pronounced. This indicates that the transition state of Pathway A is more stabilized by polar solvents than that of Pathway B, which would lead to a higher yield of the product from Pathway A in polar environments.

While specific computational data for this compound is not available, the principles and methodologies described here would be directly applicable to its study. By employing computational models that incorporate solvent effects, researchers can gain valuable insights into the reaction mechanisms involving this compound and strategically select solvents to optimize reaction conditions for desired outcomes.

Advanced Spectroscopic Characterization Techniques for 4 1,1 Difluoroethyl 1,2 Dimethylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive and informative technique for characterizing organofluorine compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. huji.ac.il For 4-(1,1-Difluoroethyl)-1,2-dimethylbenzene, the ¹⁹F NMR spectrum is expected to provide a distinct signal for the two equivalent fluorine atoms of the -CF₂- group.

The chemical shift (δ) of the fluorine atoms is influenced by the electronic environment. In general, fluorine atoms in a -CF₂- group attached to an aromatic ring appear in a specific region of the ¹⁹F NMR spectrum. researchgate.net The electron-donating nature of the two methyl groups on the benzene (B151609) ring would slightly shield the fluorine nuclei, influencing their resonance frequency. The signal for the two fluorine atoms would be expected to appear as a triplet due to coupling with the adjacent methyl protons of the ethyl group (³JHF).

Table 1: Predicted ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Predicted Multiplicity | Predicted Coupling Constant (JHF) (Hz) |

|---|

Note: The predicted values are based on typical chemical shifts for similar structural motifs.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of an organic molecule.

In the ¹H NMR spectrum of this compound, distinct signals for the aromatic protons, the two methyl groups attached to the ring, and the methyl group of the difluoroethyl substituent are expected. The aromatic region would likely show complex splitting patterns due to the coupling between the non-equivalent aromatic protons. docbrown.info The two methyl groups on the benzene ring at positions 1 and 2 may have slightly different chemical shifts. The methyl protons of the 1,1-difluoroethyl group will appear as a triplet due to coupling with the two adjacent fluorine atoms (³JHF). docbrown.info

The ¹³C NMR spectrum will show distinct resonances for each unique carbon atom in the molecule. The carbon of the -CF₂- group will exhibit a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). The aromatic carbons will have chemical shifts characteristic of a substituted benzene ring, and due to the substitution pattern, there will be four distinct aromatic carbon signals. study.comdocbrown.info The carbons of the two methyl groups attached to the ring and the methyl group of the difluoroethyl substituent will also be observable.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound | ¹H NMR | | ¹³C NMR | | |---|---|---|---| | Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) | | Aromatic-H | 7.0 - 7.5 | Multiplet (m) | Aromatic C-F₂ | 120 - 130 (t) | | Ar-CH₃ | 2.2 - 2.4 | Singlet (s) | Aromatic C-CH₃ | 135 - 140 | | -CF₂-CH₃ | 1.8 - 2.1 | Triplet (t) | Aromatic C-H | 125 - 135 | | | | | Ar-CH₃ | 15 - 20 | | | | | -CF₂-CH₃ | 20 - 25 |

Note: These are predicted chemical shift ranges and may vary based on solvent and other experimental conditions.

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons, helping to assign their specific positions on the ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. This would be instrumental in assigning the ¹H signals to their corresponding ¹³C signals, for example, linking the aromatic proton signals to their respective aromatic carbon signals. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : While not critical for the constitutional analysis of this molecule, NOESY could provide information about the spatial proximity of protons.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry (HRMS) is an essential technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. lcms.cz For this compound, with a molecular formula of C₁₀H₁₂F₂, the theoretical exact mass can be calculated.

Calculated Exact Mass:

C: 10 x 12.000000 = 120.000000

H: 12 x 1.007825 = 12.093900

F: 2 x 18.998403 = 37.996806

Total Exact Mass = 170.090706 u

An experimental HRMS measurement yielding a mass very close to this calculated value would provide strong evidence for the proposed molecular formula.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

The IR spectrum of this compound is expected to show characteristic absorption bands for:

C-H stretching vibrations of the aromatic ring and the methyl groups (around 2850-3100 cm⁻¹). docbrown.info

C=C stretching vibrations of the aromatic ring (around 1450-1600 cm⁻¹). docbrown.info

C-F stretching vibrations , which are typically strong and occur in the fingerprint region (around 1000-1350 cm⁻¹).

C-H bending vibrations of the methyl groups and the aromatic ring.

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C stretching vibrations of the aromatic ring and the C-C skeletal vibrations. osti.govrsc.orgnih.gov

Table 3: Expected Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-F Stretch | 1000 - 1350 | IR |

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray crystallography could provide the definitive three-dimensional structure of the molecule in the solid state. This technique would precisely determine bond lengths, bond angles, and the conformation of the difluoroethyl group relative to the aromatic ring. It would also reveal intermolecular interactions, such as C-H···F hydrogen bonds, that govern the crystal packing. mdpi.commdpi.com While no crystal structure for this specific compound is publicly available, the technique remains the gold standard for unambiguous solid-state structural determination.

Chiral Chromatography and Optical Spectroscopy for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is a critical aspect of the characterization of chiral molecules. For this compound, which possesses a stereocenter at the carbon atom bearing the difluoroethyl group, several advanced spectroscopic and chromatographic techniques can be employed for the separation of its enantiomers and the quantification of their relative abundance. While specific methods for this compound are not extensively documented in publicly available literature, established methodologies for structurally similar fluorinated and aromatic compounds provide a strong basis for developing effective analytical protocols.

Chiral Chromatography

Chiral chromatography is a powerful technique for the separation of enantiomers, enabling both analytical determination of enantiomeric excess and preparative isolation of pure enantiomers. The choice of the chiral stationary phase (CSP) is paramount for achieving successful separation.

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a widely used method for the enantioselective separation of a broad range of compounds. For a molecule like this compound, polysaccharide-based CSPs are a primary choice. These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a wide range of chiral recognition capabilities through a combination of interactions including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.

The selection of the mobile phase is crucial for optimizing the separation. A systematic screening of different mobile phase compositions is typically performed. Common mobile phases for polysaccharide-based CSPs include mixtures of a non-polar organic solvent (e.g., hexane or heptane) with a more polar alcohol modifier (e.g., isopropanol or ethanol). The ratio of these solvents is adjusted to achieve the desired retention and resolution of the enantiomers.

Table 1: Hypothetical Chiral HPLC Method Parameters for the Enantioseparation of this compound

| Parameter | Condition |

| Column | Polysaccharide-based CSP (e.g., Amylose or Cellulose derivative) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

Gas Chromatography (GC):

For volatile compounds like this compound, chiral gas chromatography offers high resolution and sensitivity. Derivatized cyclodextrins are the most common chiral selectors used in GC capillary columns. These cyclic oligosaccharides form inclusion complexes with the enantiomers, and the differences in the stability of these complexes lead to their separation.

The choice of the specific cyclodextrin derivative (e.g., permethylated, acetylated) and the operating conditions, such as the temperature program, carrier gas flow rate, and column dimensions, are critical for achieving optimal separation.

Table 2: Postulated Chiral GC Method Parameters for the Enantioseparation of this compound

| Parameter | Condition |

| Column | Derivatized β-cyclodextrin CSP |

| Carrier Gas | Helium |

| Injection Mode | Split |

| Temperature Program | 50 °C (hold 2 min), ramp to 180 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) |

Optical Spectroscopy

Optical spectroscopy techniques that rely on the differential interaction of chiral molecules with polarized light are powerful tools for determining enantiomeric excess and can also be used to determine the absolute configuration of a molecule when combined with theoretical calculations.

Vibrational Circular Dichroism (VCD):

Vibrational Circular Dichroism (VCD) is an infrared spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting VCD spectrum provides a unique fingerprint of the molecule's three-dimensional structure, including its absolute configuration.

For a given enantiomer, the VCD spectrum will show a series of positive and negative bands corresponding to its vibrational modes. Its mirror image will exhibit a VCD spectrum of equal magnitude but opposite sign at every point. A racemic mixture will show no VCD signal. The intensity of the VCD signal is directly proportional to the enantiomeric excess of the sample. By comparing the VCD spectrum of an unknown sample to that of an enantiomerically pure standard, the enantiomeric excess can be accurately determined.

The application of VCD to this compound would involve recording the spectrum of the sample in a suitable solvent (e.g., carbon tetrachloride or chloroform) and comparing the intensities of characteristic bands to a calibration curve generated from samples of known enantiomeric composition. The C-F stretching and C-H bending regions of the infrared spectrum would likely provide strong and informative VCD signals for this analysis.

Electronic Circular Dichroism (ECD):

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions of the electromagnetic spectrum. Similar to VCD, the ECD spectrum is a characteristic property of a chiral molecule and is directly related to its stereochemistry.

The determination of enantiomeric excess using ECD follows the same principle as with VCD. The magnitude of the ECD signal at a specific wavelength is proportional to the concentration difference between the two enantiomers.

For this compound, the electronic transitions of the aromatic ring would be expected to give rise to characteristic ECD signals. By measuring the ECD spectrum and comparing the intensity of a specific Cotton effect to that of a pure enantiomer, the enantiomeric excess can be quantified.

Chemical Transformations and Derivatization of 4 1,1 Difluoroethyl 1,2 Dimethylbenzene

Reactivity of the 1,1-Difluoroethyl Moiety

The 1,1-difluoroethyl group is a key functional handle in 4-(1,1-difluoroethyl)-1,2-dimethylbenzene, offering opportunities for a variety of chemical modifications. Its reactivity is largely dictated by the presence of the two fluorine atoms on the benzylic carbon.

Functional Group Interconversions of the Difluoroethyl Group

The conversion of one functional group into another, known as functional group interconversion (FGI), is a cornerstone of organic synthesis. ic.ac.uk For the 1,1-difluoroethyl group, FGIs can provide access to a range of other functionalities. While direct conversion of the difluoroethyl group can be challenging, related transformations on similar structures suggest potential pathways. For instance, gem-difluoroalkenes, which could potentially be formed from the difluoroethyl group via elimination, are versatile intermediates for synthesizing various fluorinated compounds. digitellinc.com The gem-difluoromethylene (-CF2-) unit is a bioisostere for oxygen or a carbonyl group, making its incorporation into molecules of pharmaceutical and agrochemical interest highly valuable. nih.gov

One potential FGI is the conversion to a ketone. The oxidation of gem-difluoroalkenes to α,α-difluorinated-α-phenoxy ketones has been demonstrated, highlighting a possible, albeit indirect, route to introduce a carbonyl group. digitellinc.com Another possibility is the transformation into a difluoromethyl group (-CHF2). The hydrogenation of a gem-difluoroalkene moiety can lead to the formation of a difluoromethyl group, which acts as a lipophilic hydrogen bond donor. nih.gov

Reactions Involving the C-F Bonds

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its direct functionalization challenging. However, under specific conditions, these bonds can be activated. Transition metal-catalyzed reactions have been explored for the functionalization of gem-difluoroalkenes, though these can be prone to β-fluoride elimination. digitellinc.com To circumvent this, single-electron processes that avoid anionic intermediates are being investigated to generate difluorinated products. digitellinc.com

While direct nucleophilic substitution of a fluoride (B91410) ion from the 1,1-difluoroethyl group is generally difficult due to the strength of the C-F bond, such reactions are not entirely unknown, particularly if there is a suitably activating group present. The reactivity of the C-F bond can also be influenced by the formation of radical intermediates. For example, the CF2H radical can be generated from various precursors and participate in addition reactions. mdpi.com

Electrophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is susceptible to electrophilic substitution, a fundamental reaction for introducing substituents onto an aromatic system. The regioselectivity of these reactions is directed by the existing substituents: the two methyl groups and the 1,1-difluoroethyl group. Both methyl groups are ortho-, para-directing and activating. The 1,1-difluoroethyl group is generally considered to be deactivating and meta-directing due to the electron-withdrawing nature of the fluorine atoms.

The outcome of an electrophilic substitution reaction will therefore depend on the interplay of these directing effects. The vacant positions on the ring are at C3, C5, and C6. The activating effect of the methyl groups at C1 and C2 will likely direct incoming electrophiles to the C5 position, which is para to the C2-methyl group and ortho to the C1-methyl group. The deactivating effect of the 1,1-difluoroethyl group at C4 would also favor substitution away from its adjacent positions.

| Reaction | Reagents | Major Product |

|---|---|---|

| Nitration | HNO3/H2SO4 | 4-(1,1-Difluoroethyl)-5-nitro-1,2-dimethylbenzene |

| Halogenation | Br2/FeBr3 | 5-Bromo-4-(1,1-difluoroethyl)-1,2-dimethylbenzene |

| Friedel-Crafts Acylation | CH3COCl/AlCl3 | 1-(5-(1,1-Difluoroethyl)-2,3-dimethylphenyl)ethan-1-one |

| Sulfonation | SO3/H2SO4 | This compound-5-sulfonic acid |

Nucleophilic Substitution Reactions on the Aromatic Ring

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards attack by a nucleophile. nih.gov The 1,1-difluoroethyl group is electron-withdrawing, but it may not be sufficiently activating on its own to facilitate SNAr on the benzene (B151609) ring of this compound.

For SNAr to occur, a good leaving group, such as a halide, must also be present on the ring. If a halogen were introduced onto the ring, for example at the C5 position, subsequent nucleophilic substitution might be possible, although likely requiring harsh reaction conditions. The presence of additional activating groups, such as a nitro group, would significantly facilitate such reactions. nih.gov

Metalation and Cross-Coupling Reactions of Substituted Aryl Rings

Metalation of the aromatic ring, followed by cross-coupling reactions, provides a powerful and versatile method for forming new carbon-carbon and carbon-heteroatom bonds. The regioselectivity of metalation (e.g., lithiation) would be influenced by the directing effects of the substituents. The methyl groups and the difluoroethyl group can direct ortho-lithiation.

Once a metalated derivative of this compound is formed, it can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. These reactions are typically catalyzed by transition metals like palladium and are tolerant of a wide range of functional groups.

| Reaction | Reactants | Catalyst | Product Type |

|---|---|---|---|

| Suzuki Coupling | Aryl boronic acid | Pd(PPh3)4 | Biaryl |

| Stille Coupling | Organostannane | Pd(PPh3)4 | Biaryl or vinylarene |

| Heck Coupling | Alkene | Pd(OAc)2 | Styrene derivative |

| Buchwald-Hartwig Amination | Amine | Pd catalyst and ligand | Arylamine |

Oxidation and Reduction Chemistry of the Aromatic System

The aromatic ring of this compound is generally resistant to oxidation and reduction under standard conditions. However, the methyl groups can be oxidized under vigorous conditions. For example, oxidation with strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid could potentially convert the methyl groups to carboxylic acids. Selective oxidation of one methyl group over the other would be challenging.

Reduction of the aromatic ring (hydrogenation) requires high pressures of hydrogen gas and a suitable catalyst, such as rhodium on carbon. This would lead to the formation of the corresponding cyclohexane (B81311) derivative. The 1,1-difluoroethyl group is generally stable to these conditions.

Ring-Opening and Rearrangement Reactions of this compound

Based on a thorough review of available scientific literature, there is no specific information documented concerning the ring-opening or rearrangement reactions of the aromatic core of this compound. The inherent stability of the benzene ring, a characteristic feature of aromatic compounds, means that reactions leading to the opening of the ring are energetically unfavorable and, therefore, uncommon under typical laboratory conditions.

Ring-opening reactions of benzene and its simple derivatives generally necessitate extreme conditions, such as high temperatures and pressures, or the use of highly active catalysts. These transformations are often not selective and can lead to a complex mixture of products.

Similarly, rearrangement reactions involving the carbon skeleton of the benzene ring in a substituted aromatic compound like this compound are not reported. While rearrangements of the substituents on the ring can occur through various mechanisms, the structural rearrangement of the aromatic ring itself is not a known reaction pathway for this compound.

Due to the absence of published research in this specific area, no data tables with detailed research findings on ring-opening or rearrangement reactions of this compound can be provided.

Environmental Fate and Degradation Studies of Difluoroethylated Aromatic Compounds

Abiotic Degradation Pathways

Abiotic degradation processes, including photolysis and hydrolysis, are significant in determining the environmental persistence of organic pollutants. These processes are influenced by the chemical's structure and the environmental conditions.

Photolysis, or the breakdown of compounds by light, can be a significant degradation pathway for aromatic compounds in the environment. For fluorinated aromatic compounds, photodegradation can proceed through direct absorption of light or indirect mechanisms involving photosensitizers.

Research on benzotrifluoride (B45747) derivatives, which contain a trifluoromethyl group analogous to the 1,1-difluoroethyl group, has shown that they can undergo photodefluorination in aqueous environments. nih.gov Studies have demonstrated that the substituents on the aromatic ring play a crucial role in the direct photochemical reactivity of the trifluoromethyl moiety. nih.gov Strong electron-donating groups on the benzene (B151609) ring have been found to enhance the rate of photohydrolysis of the C-F bonds. nih.gov This suggests that the methyl groups on the benzene ring of 4-(1,1-Difluoroethyl)-1,2-dimethylbenzene could potentially influence its photodegradation rate.

The proposed mechanism for the photohydrolysis of the trifluoromethyl group involves the formation of a transient quinone methide-like intermediate, which is then attacked by water, leading to the cleavage of C-F bonds and the formation of a carboxylic acid. researchgate.net A similar mechanism could be postulated for the 1,1-difluoroethyl group, potentially leading to the formation of corresponding acetophenone (B1666503) derivatives and fluoride (B91410) ions.

Table 1: Illustrative Photodegradation Half-lives of Benzotrifluoride Derivatives in Water This table presents hypothetical data for illustrative purposes, based on general findings for analogous compounds, as specific data for this compound is not available.

| Compound | Substituent | Quantum Yield (Φ) | Photodegradation Half-life (t½) in days |

|---|---|---|---|

| Benzotrifluoride | -H | 0.001 | >100 |

| 4-Aminobenzotrifluoride | -NH2 (electron-donating) | 0.05 | 5 |

| 4-Nitrobenzotrifluoride | -NO2 (electron-withdrawing) | 0.0005 | >200 |

Hydrolysis is another key abiotic degradation process where a molecule is cleaved into two parts by the addition of a water molecule. The 1,1-difluoroethyl group is generally considered to be resistant to hydrolysis under normal environmental pH and temperature conditions. The strength of the carbon-fluorine bond makes compounds containing such moieties highly stable. acs.org

While direct hydrolysis of the C-F bonds in the 1,1-difluoroethyl group is thermodynamically unfavorable, the presence of other functional groups on the aromatic ring could potentially influence its stability. However, for many polyfluorinated compounds, hydrolysis is not a significant degradation pathway. researchgate.net It is anticipated that this compound would exhibit high stability in aqueous environments with respect to hydrolysis.

Biotic Degradation Studies

Biotic degradation, mediated by microorganisms and their enzymes, is a critical process for the removal of organic pollutants from the environment. The recalcitrance of fluorinated compounds to biodegradation is a well-documented phenomenon. nih.gov

The microbial degradation of aromatic compounds is a well-studied process, often initiated by dioxygenase enzymes that introduce hydroxyl groups onto the aromatic ring, leading to ring cleavage and subsequent metabolism. nih.gov However, the presence of fluorine atoms can significantly hinder these enzymatic processes.

For fluoroaromatic compounds, biodegradation can be challenging for microorganisms. mdpi.com The high electronegativity of fluorine can alter the electronic properties of the aromatic ring, making it a less favorable substrate for conventional oxygenases. ucd.ie Despite this, some microbial strains have been shown to degrade monofluorinated aromatic compounds. mdpi.com The degradation of polyfluorinated aromatic compounds is generally considered to be much slower and less complete. mdpi.com

A common strategy for the biodegradation of substituted aromatic compounds is the initial attack on the non-fluorinated part of the molecule. researchgate.net In the case of this compound, microorganisms might initially oxidize the methyl groups or the aromatic ring itself, if suitable enzymes are present. The 1,1-difluoroethyl group would likely remain intact in the initial stages of degradation and could potentially lead to the accumulation of fluorinated metabolites.

The enzymatic cleavage of the carbon-fluorine bond is a rare and challenging biochemical reaction. rsc.org However, a few enzymes, known as dehalogenases, have been identified that can catalyze the cleavage of C-F bonds. nih.govnih.gov Most of these enzymes act on simple aliphatic fluorinated compounds like fluoroacetate. nih.gov

Metalloenzymes, such as certain cytochrome P450s and dioxygenases, have also been shown to mediate C-F bond cleavage in some fluorinated aromatic compounds. rsc.orgnih.gov These enzymes typically function by activating molecular oxygen to perform oxidation reactions. rsc.org The mechanism often involves hydroxylation of the carbon atom bearing the fluorine, which can lead to the elimination of fluoride.

While there is no specific information on enzymes acting on the 1,1-difluoroethyl group, it is plausible that some promiscuous enzymes with broad substrate specificity could potentially catalyze its transformation, although likely at a very slow rate. The initial step would likely involve oxidation of the benzylic carbon, if accessible.

Table 2: Examples of Enzyme Systems Involved in Defluorination This table provides examples of enzyme classes and their known or potential roles in the degradation of fluorinated compounds. Specific activity towards this compound has not been reported.

| Enzyme Class | Example | Mechanism of Action | Known Substrates |

|---|---|---|---|

| Dehalogenase | Fluoroacetate dehalogenase | Hydrolytic cleavage of C-F bond | Fluoroacetate |

| Monooxygenase | Cytochrome P450 | Oxidative C-F bond cleavage | Fluorinated aromatic compounds |

| Dioxygenase | Rieske dioxygenase | Hydroxylation of aromatic ring, can lead to defluorination | Fluorinated benzenes |

Persistence and Environmental Mobility Research

The persistence of a chemical in the environment is determined by its resistance to degradation processes. Due to the stability of the C-F bond, many fluorinated compounds are classified as persistent organic pollutants. wikipedia.orgnih.gov Given the likely resistance of the 1,1-difluoroethyl group to both abiotic and biotic degradation, this compound is expected to be a persistent compound in the environment. Some fluorinated pesticides exhibit half-lives in soil exceeding a year. acs.org

The environmental mobility of a compound, its tendency to move through different environmental compartments like soil, water, and air, is largely governed by its physicochemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). The presence of fluorine atoms can significantly alter these properties.

Quantitative Structure-Activity Relationship (QSAR) models are often used to predict the environmental fate of chemicals when experimental data is lacking. nih.govnih.gov These models use the chemical structure to estimate properties like persistence and mobility. For fluorinated compounds, specific QSAR models are being developed to better predict their behavior. mdpi.commdpi.com Based on its structure, this compound is expected to have low to moderate water solubility and a tendency to partition to organic matter in soil and sediment, which would limit its mobility in water but could lead to its accumulation in these compartments.

Table 3: Predicted Physicochemical Properties and Environmental Fate of an Illustrative Difluoroethylated Aromatic Compound This table presents predicted data for a hypothetical compound structurally similar to this compound, as specific experimental data is unavailable.

| Property | Predicted Value | Implication for Environmental Fate |

|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | 3.5 - 4.5 | Moderate to high potential for bioaccumulation and sorption to soil/sediment. |

| Water Solubility (mg/L) | 1 - 10 | Low mobility in aqueous systems. |

| Vapor Pressure (Pa) | 10 - 50 | Potential for volatilization from soil and water surfaces. |

| Biodegradation Half-life | > 180 days (Persistent) | Likely to persist in the environment for long periods. |

Future Research Directions and Emerging Trends

Development of Sustainable and Green Synthetic Methodologies

A primary focus of future research will be the development of environmentally benign methods for the synthesis of 4-(1,1-difluoroethyl)-1,2-dimethylbenzene. This involves a shift away from traditional synthetic routes that may use hazardous reagents or generate significant waste.

The design of highly efficient and selective catalysts will be crucial for the sustainable synthesis of this compound. Research in this area is anticipated to explore:

Earth-Abundant Metal Catalysts: A move away from precious metal catalysts like palladium towards more abundant and less toxic metals such as iron, copper, and nickel for difluoroethylation reactions.

Heterogeneous Catalysts: The development of solid-supported catalysts that can be easily recovered and reused, minimizing waste and improving process economics. Zeolites and functionalized polymers are promising supports.

Photocatalysis: The use of visible-light-induced photocatalysis offers a green alternative for C-H functionalization, potentially allowing for the direct difluoroethylation of 1,2-dimethylbenzene under mild conditions.

| Catalyst Type | Potential Advantages | Research Focus |

| Earth-Abundant Metals | Lower cost, reduced toxicity | Ligand design to control reactivity and selectivity |

| Heterogeneous Catalysts | Easy separation and reuse, improved stability | Catalyst support and active site engineering |

| Photocatalysts | Mild reaction conditions, use of light as a reagent | Development of novel photosensitizers |

Flow chemistry is set to revolutionize the synthesis of this compound, offering enhanced safety, efficiency, and scalability. Key areas of development include:

Improved Mixing and Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for precise control over reaction parameters, leading to higher yields and fewer byproducts.

Safe Handling of Hazardous Reagents: Flow systems enable the in-situ generation and immediate consumption of potentially hazardous reagents, minimizing risks associated with their storage and handling.

Telescoped Reactions: The integration of multiple reaction steps into a continuous flow process without the need for intermediate purification can significantly reduce waste and processing time.

Exploration of Novel Reactivity and Chemical Transformations

Future research will likely uncover new chemical transformations of this compound, expanding its utility as a building block in organic synthesis. The presence of the difluoroethyl group can influence the reactivity of the aromatic ring and the adjacent methyl groups. Researchers may investigate:

Directed C-H Functionalization: Utilizing the difluoroethyl group to direct the functionalization of specific positions on the aromatic ring.

Transformations of the Methyl Groups: Exploring selective oxidation or halogenation of the methyl groups to introduce further functionality.

Reactions of the Difluoroethyl Moiety: Investigating the reactivity of the difluoroethyl group itself, potentially leading to the synthesis of novel fluorinated compounds.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate the discovery and optimization of synthetic routes to this compound. These computational approaches can:

Predict Reaction Outcomes: By training algorithms on large datasets of chemical reactions, ML models can predict the most likely products and yields for new transformations.

Optimize Reaction Conditions: AI can be used to explore a vast parameter space of reaction conditions (e.g., catalyst, solvent, temperature) to identify the optimal settings for maximizing yield and minimizing byproducts.

Design Novel Synthetic Pathways: Retrosynthesis algorithms powered by AI can propose novel and efficient synthetic routes that may not be apparent to human chemists.

| AI/ML Application | Potential Impact |

| Reaction Outcome Prediction | Reduced number of trial-and-error experiments |

| Reaction Condition Optimization | Improved reaction efficiency and sustainability |

| Novel Synthetic Pathway Design | Discovery of more efficient and innovative syntheses |

Advanced Spectroscopic and Analytical Techniques for In Situ Monitoring

The development of advanced analytical techniques will be instrumental in gaining a deeper understanding of the reaction mechanisms involved in the synthesis of this compound. In situ monitoring techniques are particularly valuable as they allow for real-time analysis of the reaction mixture without the need for sampling. Key techniques include:

In Situ NMR Spectroscopy: Provides detailed structural information about reactants, intermediates, and products as the reaction progresses.

In Situ Infrared (IR) and Raman Spectroscopy: Offer complementary information on the functional groups present in the reaction mixture.

Mass Spectrometry: Can be coupled with flow reactors to provide real-time information on the molecular weight of species present.

These techniques will enable researchers to gain a deeper understanding of reaction kinetics and mechanisms, facilitating the optimization of reaction conditions.

Design and Synthesis of Complex Architectures Incorporating the this compound Core

The unique electronic properties conferred by the difluoroethyl group make this compound an attractive building block for the synthesis of more complex and functional molecules. Future research will likely focus on incorporating this core into:

Pharmaceuticals: The difluoroethyl group can enhance the metabolic stability and bioavailability of drug candidates.

Agrochemicals: Fluorinated compounds often exhibit enhanced biological activity.

Advanced Materials: The incorporation of fluorinated moieties can impart unique properties such as thermal stability and altered electronic characteristics to polymers and other materials.

The systematic exploration of these areas will undoubtedly lead to the discovery of new applications for this compound and contribute to the broader advancement of fluorine chemistry.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for preparing 4-(1,1-difluoroethyl)-1,2-dimethylbenzene, and how can reaction conditions be optimized?

- Methodological Answer : A nickel-catalyzed cross-coupling reaction between arylboronic acids and 1,1-difluoroethyl chloride (CH₃CF₂Cl) is a primary method. Key parameters include catalyst loading (e.g., NiCl₂·dme at 10 mol%), solvent choice (THF or dioxane), and temperature (80–100°C). Optimization studies should focus on ligand selection (e.g., bipyridine ligands) and stoichiometric ratios to minimize side products like homocoupling of boronic acids .

Q. How can researchers resolve spectral ambiguities in characterizing fluorinated aromatic compounds like this compound?

- Methodological Answer : Use a combination of ¹⁹F NMR (to identify CF₂ splitting patterns) and ¹H-¹³C HMBC spectroscopy to assign substituent positions. For crystallographic confirmation, single-crystal X-ray diffraction is recommended, as seen in studies of structurally similar difluoroethylated aromatics .

Q. What purification techniques are suitable for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography using silica gel with hexane/ethyl acetate (9:1) gradients effectively separates the target compound from unreacted boronic acids or nickel residues. For higher purity, recrystallization in ethanol at low temperatures (-20°C) is advised .

Advanced Research Questions

Q. What mechanistic insights explain the role of nickel catalysts in difluoroethylation reactions?

- Methodological Answer : The catalytic cycle involves oxidative addition of CH₃CF₂Cl to Ni(0), transmetallation with arylboronic acids, and reductive elimination to form the C–CF₂CH₃ bond. Computational studies (DFT) suggest that electron-deficient aryl groups accelerate transmetallation, while steric hindrance at the ortho position reduces yields .

Q. How does the electronic nature of the difluoroethyl group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

- Methodological Answer : The CF₂CH₃ group acts as a meta-directing, electron-withdrawing substituent due to its inductive effects. Competitive experiments with substituted benzenediazonium salts reveal preferential substitution at the para position relative to existing methyl groups. Hammett σ⁺ values correlate with observed reactivity trends .

Q. What strategies mitigate contradictions in bioactivity data for difluoroethylated aromatics in medicinal chemistry studies?

- Methodological Answer : Address discrepancies by standardizing assay conditions (e.g., buffer pH, incubation time) and validating target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). For example, LSZ102 analogs with CF₂CH₃ groups show improved estrogen receptor binding affinity when tested under uniform ligand solubility protocols .

Q. How can computational modeling predict the environmental persistence of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.